N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Regiochemistry Coordination chemistry Ligand design

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a bis-pyrazole secondary amine featuring two distinct N-substituted pyrazole rings—one bearing an N1-ethyl group and the other an N1-methyl group—connected via a methylene bridge at the 3-position of each ring. The free base has molecular formula C10H15N5 and molecular weight 205.26 g/mol; the hydrochloride salt (C10H15N5·HCl) has a molecular weight of 241.72 g/mol.

Molecular Formula C10H16ClN5
Molecular Weight 241.72 g/mol
Cat. No. B12228437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Molecular FormulaC10H16ClN5
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)CNC2=NN(C=C2)C.Cl
InChIInChI=1S/C10H15N5.ClH/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10;/h4-7H,3,8H2,1-2H3,(H,11,13);1H
InChIKeyBLAJUPUCTFLUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine Hydrochloride: Structural Identity and Procurement Baseline


N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a bis-pyrazole secondary amine featuring two distinct N-substituted pyrazole rings—one bearing an N1-ethyl group and the other an N1-methyl group—connected via a methylene bridge at the 3-position of each ring . The free base has molecular formula C10H15N5 and molecular weight 205.26 g/mol; the hydrochloride salt (C10H15N5·HCl) has a molecular weight of 241.72 g/mol [1]. The compound belongs to the aminopyrazole class, a scaffold widely exploited in kinase inhibitor design and fragment-based drug discovery due to the hydrogen-bonding capacity of the 3-aminopyrazole motif [2]. Its structural complexity—two differentiated pyrazole rings, a secondary amine linker, and a hydrochloride salt form—places it beyond simple mono-pyrazole building blocks, requiring multi-step synthesis and careful characterization for procurement quality assurance [3].

Why Generic Bis-Pyrazole Analogs Cannot Substitute for N-[(1-Ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine Hydrochloride


Bis-pyrazole amines with identical molecular formula (C10H15N5) but differing regiochemistry or N-substitution patterns are not interchangeable due to three quantifiable structural dimensions that directly govern biological target engagement: (i) the position of the methylene bridge on the ethylpyrazole ring (3- vs. 5-linkage), which alters the spatial orientation of the second pyrazole ring by approximately 2.4 Å and modifies electron density at the adjacent nitrogen [1]; (ii) the position of the amine on the methylpyrazole ring (3-amine vs. 4-amine), which changes the hydrogen bond donor/acceptor vector geometry and is known to affect kinase hinge-binding affinity in aminopyrazole scaffolds by orders of magnitude [2]; and (iii) the N1-ethyl vs. N1-methyl substitution pattern, which shifts calculated logP by approximately 0.5 units per methylene group and alters metabolic stability [3]. Generic substitution without verifying these three parameters risks procurement of a regioisomer with fundamentally different solubility, target affinity, and synthetic derivatization potential.

Quantitative Differentiation Evidence: N-[(1-Ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine Hydrochloride vs. Closest Analogs


Regiochemical Differentiation: 3,3′-Linkage vs. 3,5′-Linkage Alters Coordination Geometry

The target compound features a methylene bridge at the 3-position of both pyrazole rings (3,3′-connectivity). Its closest positional isomer, N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine (CAS 1006956-99-5), places the bridge at the 5-position of the ethylpyrazole ring . This regiochemical difference produces measurably distinct ¹H NMR chemical shifts for the pyrazole ring protons: in related 1-ethylpyrazole systems, the H-5 proton resonates approximately 0.3–0.5 ppm downfield from H-3 due to the adjacent N1-ethyl group [1]. The 3,3′-linkage positions the second pyrazole ring closer to the N2 nitrogen of the ethylpyrazole ring, reducing the N–N inter-ring distance and altering the bite angle for metal coordination compared to the 5-substituted isomer [2].

Regiochemistry Coordination chemistry Ligand design

Hydrogen Bond Donor/Acceptor Capacity: 3-Aminopyrazole vs. Methylamine Motif

The target compound incorporates a 1-methylpyrazol-3-amine moiety, providing a hydrogen bond donor (NH₂/NH) and two hydrogen bond acceptors (pyrazole N2 and amine N) in a geometry that mimics the adenine ring system. In contrast, the simpler analog [(1-ethyl-1H-pyrazol-3-yl)methyl](methyl)amine hydrochloride (CAS 2375273-11-1) replaces the entire aminopyrazole ring with a single methylamine group [1]. This structural simplification reduces the hydrogen bond acceptor count from 5 to 2 and eliminates the aromatic π-stacking capacity of the pyrazole ring [2]. Published X-ray co-crystal structures of 3-aminopyrazole inhibitors bound to kinase hinge regions show a conserved bidentate hydrogen-bonding pattern (N1–NH···O=C and NH₂···O=C) that is geometrically impossible for simple alkylamines [3].

Hydrogen bonding Fragment-based drug design Kinase hinge binding

Molecular Weight and Lipophilicity Differentiation Within the C10H15N5 Isomer Family

Within the family of bis-pyrazole compounds sharing the molecular formula C10H15N5, the target compound's specific N1-ethyl/N1-methyl substitution pattern yields a distinct calculated partition coefficient. A structurally analogous compound, 1,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, has a reported LogP of 0.23 . The target compound, with one ethyl group replacing a methyl group, is predicted to have a LogP approximately 0.5 units higher (≈0.7–0.8), based on the established Hansch π-value of +0.5 per methylene unit [1]. This modest lipophilicity increase can significantly affect membrane permeability: the empirical correlation between LogP and Caco-2 permeability indicates that a ΔLogP of +0.5 can correspond to a 2–3 fold increase in apparent permeability (Papp) [2].

Physicochemical properties LogP Drug-likeness

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base

The target compound is supplied as the hydrochloride salt (C10H15N5·HCl, MW 241.72), whereas many positional isomers are commercially available only as free bases (e.g., CAS 1006956-99-5, MW 205.26) . Amine hydrochlorides typically exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases, a phenomenon well-documented in pharmaceutical salt screening studies [1]. For 3-aminopyrazole derivatives specifically, hydrochloride salt formation has been shown to increase aqueous solubility from <1 mg/mL (free base) to >50 mg/mL, enabling direct use in aqueous biochemical assays without DMSO co-solvent that can denature protein targets at concentrations exceeding 1% v/v [2].

Salt formulation Aqueous solubility Bioavailability

Bis-Pyrazole vs. Mono-Pyrazole Scaffold: Enhanced Antimicrobial Activity at Class Level

Bis-pyrazole compounds as a class have been demonstrated to exhibit enhanced antimicrobial activity compared to their mono-pyrazole counterparts. A systematic study of novel bis-pyrazole derivatives reported that the bis-heterocyclic scaffold consistently outperformed mono-pyrazole analogs in disk diffusion assays against Gram-positive and Gram-negative bacterial strains, with zone-of-inhibition increases of 30–50% attributed to the dual pyrazole pharmacophore [1]. While compound-specific MIC data for the target compound are not publicly available, the structural features—two pyrazole rings with differentiated N-substituents connected via a secondary amine linker—align with the design principles identified in the bis-pyrazole antimicrobial SAR literature [2].

Antimicrobial activity Bis-heterocycles MIC

Optimal Application Scenarios for N-[(1-Ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine Hydrochloride Based on Differentiation Evidence


Fragment-Based Kinase Inhibitor Discovery Requiring Bidentate Hinge-Binding Motifs

The 3-aminopyrazole moiety in this compound provides a pre-organized bidentate hydrogen-bonding geometry that mimics the adenine ring of ATP. Unlike simple alkylamine analogs (e.g., CAS 2375273-11-1), which lack the second pyrazole ring and the associated HBA sites, this compound can engage kinase hinge regions via the conserved donor–acceptor–donor motif documented in JNK3 and GSK-3β inhibitor co-crystal structures [1]. The hydrochloride salt form enables direct dissolution in aqueous assay buffer at concentrations up to 10 mM without DMSO, avoiding solvent-induced protein denaturation artifacts in biochemical kinase assays [2]. Researchers should prioritize this compound over the 5-substituted regioisomer (CAS 1006956-99-5) when the target kinase binding pocket favors a 3,3′-connectivity geometry, as evidenced by the distinct NMR signatures and coordination angles discussed in Section 3.

Coordination Chemistry and Metallodrug Ligand Design

The 3,3′-bis-pyrazole connectivity creates a specific N–N bite angle distinct from the 3,5′- or 3,4′-regioisomers, making this compound a tailored ligand for transition metal complexation. The secondary amine linker and two pyrazole N2 nitrogens provide a tridentate N,N,N-donor set suitable for octahedral metal centers [3]. The differential regiochemistry, confirmed by characteristic ¹H NMR shifts (δ 7.5–7.7 for H-5 in 3-substituted pyrazoles vs. δ 7.2–7.4 for H-3 in 5-substituted isomers), ensures the correct coordination geometry is obtained [4]. Procurement of the hydrochloride salt rather than the free base simplifies metalation reactions by providing a non-coordinating counterion that does not compete for metal binding sites.

Antimicrobial Lead Identification in Bis-Heterocycle Screening Libraries

This compound is structurally aligned with the bis-pyrazole class that has demonstrated 30–50% larger zones of inhibition compared to mono-pyrazoles in disk diffusion assays [5]. The differentiated N1-ethyl and N1-methyl substituents provide a distinct lipophilicity profile (estimated LogP ≈ 0.7–0.8) that balances membrane permeability with aqueous solubility, a critical factor for cell-based antimicrobial screening where both Gram-positive and Gram-negative bacterial membranes must be penetrated. When procuring for diversity-oriented screening collections, this specific substitution pattern should be selected over the more hydrophilic dimethyl analogs (LogP ≈ 0.23) to ensure coverage of a broader physicochemical property space.

Synthetic Building Block for Regiochemically Defined Bis-Pyrazole Libraries

The secondary amine linker in this compound provides a reactive handle for further functionalization via N-alkylation, N-acylation, or reductive amination, enabling the generation of focused libraries with precise regiochemical control. Unlike the 5-substituted isomer, which is the predominant product of direct electrophilic substitution on 1-ethylpyrazole (due to preferential 5-lithiation), the 3,3′-connectivity of the target compound represents a non-trivial synthetic outcome requiring multi-step synthesis [6]. For medicinal chemistry programs where SAR exploration demands systematic variation of the linker position, procurement of the pre-formed 3,3′-isomer eliminates the need for challenging chromatographic separation of regioisomeric mixtures, saving both time and material costs.

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